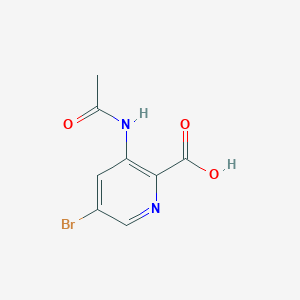![molecular formula C15H11F2N3O3 B2647160 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 492434-20-5](/img/structure/B2647160.png)
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H11F2N3O3 and its molecular weight is 319.268. The purity is usually 95%.
BenchChem offers high-quality 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research applications of this compound extend primarily into the realm of organic synthesis and medicinal chemistry. For instance, the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various synthetic routes. In one study, researchers developed a method for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the versatility of this scaffold in organic synthesis (Drev et al., 2014). This work showcases the compound's utility as a building block for further chemical transformations.
Antitumor and Anticancer Activities
The compound and its derivatives have shown promising antitumor and anticancer activities. Several studies have synthesized new derivatives of pyrazolo[1,5-a]pyrimidine and assessed their cytotoxicity against various cancer cell lines. For example, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and screened them for in vitro cytotoxic activity, indicating potential for cancer therapy (Hassan, Hafez, & Osman, 2014). Another study further elaborated on the synthesis and cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, providing insights into the structure-activity relationship (SAR) (Hassan, Hafez, Osman, & Ali, 2015).
Anti-inflammatory and Anti-cancer Properties
Further research into pyrazolo[1,5-a]pyrimidine analogs revealed their anti-inflammatory and anti-cancer properties. A study detailed the synthesis of novel derivatives under environmentally benign conditions, highlighting their promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016). This indicates the compound's potential as a lead for the development of new therapeutic agents.
Antagonist Activities
Derivatives of pyrazolo[1,5-a]pyrimidine have also been explored for their receptor antagonist activities. Squarcialupi et al. (2016) refined the structure of pyrazolo[4,3-d]pyrimidine derivatives to obtain potent and selective antagonists for the human A3 adenosine receptor, showcasing the application of this chemical framework in designing receptor-specific drugs (Squarcialupi et al., 2016).
Propiedades
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O3/c1-23-9-4-2-8(3-5-9)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-7,13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXKEAHHMMHRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2647080.png)

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)
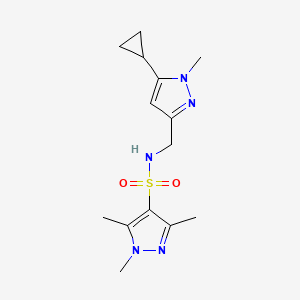
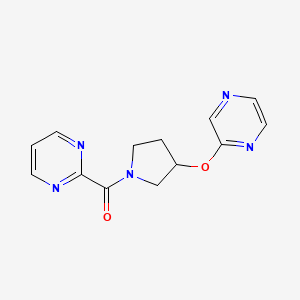
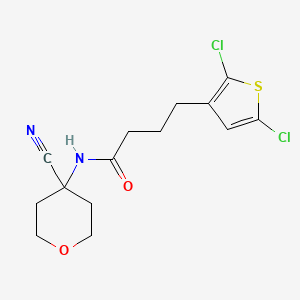


![N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647089.png)

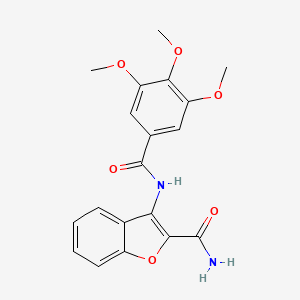
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2647094.png)
